molecular formula C22H23N3O4 B2566004 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide CAS No. 921803-54-5

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Cat. No.: B2566004
CAS No.: 921803-54-5
M. Wt: 393.443
InChI Key: FUSMGULGGWPZMP-UHFFFAOYSA-N
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Description

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a synthetic small molecule featuring a pyridazinone core, a privileged scaffold in medicinal chemistry known for conferring significant biological activity . This compound is of high interest for early-stage research and screening campaigns aimed at discovering novel therapeutic agents. Its molecular structure integrates a benzamide moiety and a 4-methoxyphenyl group, design elements commonly associated with targeting diverse enzyme families . Pyridazinone derivatives have demonstrated a wide spectrum of pharmacological activities in scientific research, serving as key structural motifs in the development of inhibitors for various targets. Research on analogous compounds has shown potent inhibitory effects on carbonic anhydrase (CA) isoforms and histone deacetylases (HDAC) , highlighting their potential in oncology and inflammation research. Furthermore, the pyridazinone scaffold is frequently explored in the design of anti-inflammatory agents that target cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) , as well as in the development of phosphodiesterase 4 (PDE4) inhibitors for treating inflammatory and neurological disorders . This compound is provided exclusively for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-ethoxy-N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4/c1-3-29-20-7-5-4-6-18(20)22(27)23-14-15-25-21(26)13-12-19(24-25)16-8-10-17(28-2)11-9-16/h4-13H,3,14-15H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSMGULGGWPZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Substitution Reactions:

    Amide Bond Formation: The final step involves the formation of the amide bond between the benzamide and the pyridazinone core. This can be accomplished using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the pyridazinone ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Strong bases like sodium hydride or potassium tert-butoxide, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: Potential use as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.

    Medicine: Investigation as a potential therapeutic agent due to its unique structure, which may interact with specific biological targets.

    Industry: Use in the development of specialty chemicals or pharmaceuticals, where its unique properties can be leveraged for specific applications.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific enzymes, receptor antagonism or agonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of 2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide with analogous compounds, focusing on structural motifs, synthetic routes, and biological activities.

Structural Analogues with Pyridazinone Cores
Compound Name/ID Structural Features Key Biological Activity Pharmacokinetic Data (if available) Reference
Target Compound 3-(4-Methoxyphenyl)-6-oxopyridazinone core + ethoxybenzamide-ethyl linker Potential HDAC/c-Met kinase inhibition* Not reported in evidence
(S)-N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide Pyridazinone core + dimethylamino-methylphenyl + fluorophenyl-benzamide linker HDAC inhibition (IC₅₀ < 10 nM), antitumor Oral bioavailability, low hERG inhibition
3-(3-Chlorophenyl)-6-oxopyridazinone hybrids (6h) Chlorophenyl-piperazinyl-pyridazinone + antipyrine moiety Antipyretic/anti-inflammatory activity Moderate metabolic stability
4-(3-(Benzyloxy)-6-oxopyridazin-1(6H)-yl)benzenesulfonamide (5a) Benzyloxy-substituted pyridazinone + benzenesulfonamide Sulfonamide-based enzyme inhibition Solubility challenges

Key Observations :

  • Linker Flexibility : The ethyl linker in the target compound offers conformational flexibility, contrasting with rigid aromatic linkers in (S)-17b .
  • Biological Target Specificity: Unlike antipyrine hybrids (e.g., 6h) targeting inflammation, the benzamide-pyridazinone scaffold in the target compound aligns with epigenetic modulators like (S)-17b, suggesting possible HDAC or kinase inhibition .

Critical Analysis :

  • The target compound’s ethoxy group may reduce metabolic degradation compared to methyl or halogen substituents in analogues .
  • Lack of direct biological data for the target compound necessitates extrapolation from structural analogues. For instance, (S)-17b’s HDAC inhibition suggests the target compound may share similar mechanisms due to its benzamide moiety .

Biological Activity

2-ethoxy-N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide, with the CAS number 921803-54-5, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H23N3O4, with a molecular weight of approximately 393.4 g/mol. The compound features a benzamide moiety, an ethoxy group, and a pyridazinone ring structure, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC22H23N3O4
Molecular Weight393.4 g/mol
CAS Number921803-54-5

Research indicates that compounds similar to this compound may interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. The pyridazinone moiety is particularly noted for its role in modulating signaling pathways associated with cancer cell proliferation and survival.

Key Mechanisms:

  • Inhibition of Tyrosine Kinases : Similar compounds have shown activity against epidermal growth factor receptor (EGFR) tyrosine kinases, which are critical in many cancers.
  • Selective Cytotoxicity : Some derivatives exhibit selective cytotoxicity against specific cancer cell lines, such as MDA-MB-468 (triple-negative breast cancer), suggesting potential for targeted therapy.

Biological Activity Studies

Several studies have evaluated the biological activity of related compounds through various assays:

Cytotoxicity Assays

In vitro studies using MTT assays have demonstrated that derivatives of this compound exhibit significant cytotoxic effects on cancer cell lines. For instance, compounds structurally similar to this compound showed GI50 values ranging from 6.57 µM to 19.9 µM against the MDA-MB-468 cell line .

Table: Cytotoxicity Data

CompoundCell LineGI50 (µM)
Compound AMDA-MB-4686.57
Compound BMCF-712.2
Compound CMDA-MB-4688.34

Case Study 1: Anti-Cancer Activity

A study published in the Journal of Medicinal Chemistry explored the anti-cancer properties of similar compounds. The study reported that certain derivatives exhibited enhanced selectivity and potency against cancer cells compared to standard treatments like gefitinib . The introduction of specific substituents into the benzamide structure was found to significantly improve the efficacy against resistant cancer cell lines.

Case Study 2: Inhibition of Enzymatic Activity

Another investigation focused on the compound's ability to inhibit cyclooxygenase (COX) enzymes involved in inflammatory responses. The results indicated a notable reduction in malondialdehyde synthesis, suggesting potential anti-inflammatory properties .

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